molecular formula C9H10BrNO3 B3222659 Ethyl 6-bromo-5-methoxypicolinate CAS No. 1214329-41-5

Ethyl 6-bromo-5-methoxypicolinate

Cat. No.: B3222659
CAS No.: 1214329-41-5
M. Wt: 260.08 g/mol
InChI Key: KYZGARXXQCNRNK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxypicolinate is a brominated picolinate ester featuring a methoxy group at the 5-position and an ethyl ester moiety. This compound is structurally significant in pharmaceutical and organic synthesis due to its reactive bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name

ethyl 6-bromo-5-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(13-2)8(10)11-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGARXXQCNRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673293
Record name Ethyl 6-bromo-5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214329-41-5
Record name Ethyl 6-bromo-5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methoxypicolinate typically involves the bromination of 5-methoxypicolinic acid followed by esterification. One common method includes:

    Bromination: 5-methoxypicolinic acid is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6th position.

    Esterification: The resulting 6-bromo-5-methoxypicolinic acid is then esterified using ethanol and a catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-methoxypicolinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 5-methoxy-6-bromopicolinic acid or corresponding aldehydes.

    Reduction: Formation of this compound alcohol.

Scientific Research Applications

Ethyl 6-bromo-5-methoxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Methyl 6-Bromo-5-Methoxypicolinate

Structural Differences : The methyl ester analog replaces the ethyl group with a methyl ester.
Key Properties :

  • Molecular Formula: C₈H₈BrNO₃
  • Molecular Weight : 246.06 g/mol
  • Refractive Index : 1.541
  • Vapor Pressure : 0.0 ± 0.7 mmHg at 25°C .
  • Storage : Requires inert gas (N₂ or Ar) and refrigeration (2–8°C) .

Applications : Used in protein degrader building blocks, indicating roles in targeted protein degradation (e.g., PROTACs) .
Availability : Supplied by multiple vendors (e.g., Career Henan Chemical Co., Aladdin Scientific) at purities of 95–99%, though temporarily out of stock in some regions .

Parameter This compound Mthis compound
Ester Group Ethyl Methyl
Molecular Weight ~260.09 g/mol* 246.06 g/mol
Reactivity Likely slower hydrolysis Faster hydrolysis (smaller ester)
Availability Discontinued Commercially available

*Estimated based on methyl analog.

Ethyl 5-(2,6-Dichlorophenyl)-6-Methoxypicolinate

Structural Differences : Substitutes bromine with a 2,6-dichlorophenyl group.
Key Properties :

  • Molecular Formula: C₁₅H₁₃Cl₂NO₃
  • Molecular Weight : 326.17 g/mol .

Reactivity: Chlorine’s lower reactivity compared to bromine may limit utility in cross-coupling reactions .

Parameter This compound Ethyl 5-(2,6-Dichlorophenyl)-6-Methoxypicolinate
Halogen Bromine (reactive in coupling) Chlorine (less reactive)
Molecular Weight ~260.09 g/mol 326.17 g/mol
Synthetic Utility High for functionalization Limited due to Cl substituent

Other Esters and Ethers

  • Ethyl 2-Ethyl-5-Methyl-1,6-Dioxaspiro[2.5]octane-2-Carboxylate : A spirocyclic ester with distinct reactivity due to its dioxaspiro framework, but also discontinued .

Research Findings and Practical Considerations

  • Solubility and Stability : Ethyl esters generally exhibit higher lipophilicity than methyl esters, impacting solubility in aqueous systems and metabolic stability in drug design.
  • Safety : Both ethyl and methyl analogs require stringent storage conditions (inert gas, refrigeration) due to sensitivity to moisture and oxidation .

Biological Activity

Ethyl 6-bromo-5-methoxypicolinate (EBMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EBMP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EBMP is characterized by the following chemical structure:

  • Chemical Formula : C₉H₈BrNO₃
  • Molecular Weight : 244.07 g/mol
  • IUPAC Name : Ethyl 6-bromo-5-methoxypyridine-2-carboxylate

The presence of the bromine atom and methoxy group in its structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

EBMP has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae. The mechanism involves inhibition of bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis .

Pathogen Activity Mechanism
Streptococcus pneumoniaeSignificantInhibition of FtsZ protein
Escherichia coliMinimalNot effective

2. Anticancer Potential

Research has shown that EBMP may possess anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, it has been reported to inhibit Pim kinases, which are implicated in various cancers including pancreatic and esophageal cancers . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, EBMP has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Study on Antibacterial Activity

A study conducted by researchers evaluated the efficacy of EBMP against S. pneumoniae. The results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 10 µg/mL. Docking studies revealed that EBMP binds effectively to the active site of the FtsZ protein, disrupting its function and leading to bacterial cell death .

Pim Kinase Inhibition Study

In another study focusing on cancer treatment, EBMP was tested for its ability to inhibit Pim kinases in various cancer cell lines. The results showed that EBMP reduced cell viability significantly in pancreatic cancer cells with an IC50 value of 15 µM. This suggests that EBMP could be a promising candidate for further development as an anticancer agent targeting Pim kinases .

Safety and Toxicology

While exploring the biological activities of EBMP, it is crucial to consider its safety profile. Toxicological assessments indicate that EBMP exhibits moderate toxicity, with potential risks including skin irritation and respiratory issues upon inhalation . Therefore, careful handling and further studies are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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